2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160254-19-2
VCID: VC2813443
InChI: InChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3
SMILES: CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS No.: 1160254-19-2

Cat. No.: VC2813443

Molecular Formula: C19H16ClNO

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride - 1160254-19-2

Specification

CAS No. 1160254-19-2
Molecular Formula C19H16ClNO
Molecular Weight 309.8 g/mol
IUPAC Name 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3
Standard InChI Key FWXHISRGCRFOHD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C

Introduction

Chemical Properties and Structure

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is characterized by a quinoline core structure integrated with specific functional groups that provide it with unique chemical properties. The compound features a 2,5-dimethylphenyl group attached to the quinoline core, along with a carbonyl chloride group that contributes significantly to its reactivity profile. At position 8 of the quinoline ring, there is a methyl group that further modifies the compound's properties.

Physical and Chemical Properties

The compound possesses specific physical and chemical characteristics that define its behavior in various chemical environments. The table below summarizes the key properties of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride:

PropertyValue
CAS Number1160254-19-2
Molecular FormulaC19H16ClNO
Molecular Weight309.8 g/mol
IUPAC Name2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Standard InChIInChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3
Standard InChIKeyFWXHISRGCRFOHD-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C

The compound's structure incorporates a quinoline heterocycle with specific substitution patterns that influence its physical properties and chemical behavior. The presence of the carbonyl chloride group (-COCl) makes it particularly reactive toward nucleophiles, while the methyl groups on the phenyl ring and quinoline structure contribute to its lipophilicity and steric properties.

Structural Features

The structural arrangement of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride includes several key features:

  • A quinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

  • A 2,5-dimethylphenyl group attached at position 2 of the quinoline ring

  • A carbonyl chloride (acid chloride) functional group at position 4 of the quinoline ring

  • A methyl group at position 8 of the quinoline ring

These structural elements collectively determine the compound's chemical reactivity, physical properties, and potential biological activities. The acid chloride group, in particular, makes this compound highly reactive for various chemical transformations including acylation reactions.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions that require careful control of reaction conditions and purification techniques. The synthesis strategy generally focuses on building the quinoline core and then introducing the required functional groups.

Traditional Synthetic Routes

Common synthetic approaches for preparing 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride include:

  • Skraup synthesis: This classic method involves the reaction of an aniline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid to form the quinoline core structure.

  • Friedländer synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with another ketone or aldehyde in the presence of a base or acid catalyst.

  • Sequential functionalization: Once the quinoline core is formed, subsequent reactions are performed to introduce the 2,5-dimethylphenyl group, the carbonyl group, and finally convert the carboxylic acid to an acid chloride using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

For larger-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. These methods offer several advantages over traditional batch processes, including better control of reaction parameters, improved heat transfer, and enhanced safety for handling hazardous reagents. The industrial synthesis also employs robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride can participate in various chemical reactions, primarily due to the presence of the reactive carbonyl chloride group. Understanding these reactions is essential for utilizing this compound in organic synthesis and developing potential applications.

Substitution Reactions

The carbonyl chloride functional group readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Reaction with alcohols produces esters:
    ROH + C19H16ClNO → C19H16NO(OR) + HCl

  • Reaction with amines yields amides:
    RNH2 + C19H16ClNO → C19H16NO(NHR) + HCl

  • Reaction with water leads to carboxylic acid formation:
    H2O + C19H16ClNO → C19H16NO(OH) + HCl

Oxidation Reactions

The compound can undergo oxidation reactions, particularly targeting the methyl groups on the dimethylphenyl moiety or the methyl group at position 8 of the quinoline structure. These reactions may employ oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide. The resulting products can include carboxylic acids, aldehydes, or alcohols, depending on the oxidation conditions and reagents used.

Reduction Reactions

Reduction reactions of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride may involve:

  • Reduction of the carbonyl chloride group to an aldehyde using selective reducing agents like lithium tri-tert-butoxyaluminum hydride

  • Complete reduction to a primary alcohol using stronger reducing agents such as lithium aluminum hydride

  • Reduction of the quinoline ring system under more forcing conditions, potentially using high-pressure hydrogenation catalysts

Applications in Organic Synthesis

The unique chemical structure and reactivity of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride make it valuable in organic synthesis as both an intermediate and a reagent for preparing more complex molecules.

As a Synthetic Building Block

As a building block, the compound offers multiple reactive sites that can be selectively modified to generate diverse chemical structures. The acid chloride functionality, in particular, provides a convenient handle for introducing carbonyl-containing groups into target molecules. This capability is especially valuable in the synthesis of:

  • Complex heterocyclic compounds

  • Potential pharmaceutical intermediates

  • Functionalized materials for specialty applications

Medicinal Chemistry Applications

Quinoline derivatives similar to 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride have demonstrated significant potential in medicinal chemistry due to their diverse biological activities.

Structure-Activity Relationships

The arrangement of functional groups in 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride may contribute significantly to its biological activities. The compound's unique structure, featuring a quinoline core with specific substituents, could interact with biological targets in ways that influence its therapeutic potential. Understanding these structure-activity relationships is crucial for optimizing derivatives for specific biological targets.

Biological Activities

Compounds structurally related to 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride have demonstrated various biological activities that suggest potential applications in pharmaceutical research and development.

Anticancer Properties

Quinoline derivatives have shown promising anticancer activities through various mechanisms of action. These compounds may act by:

  • Inhibiting specific enzymes crucial for cancer cell growth

  • Modulating cellular signaling pathways

  • Inducing apoptosis (programmed cell death) in cancer cells

  • Preventing angiogenesis (formation of new blood vessels that supply tumors)

Enzyme Inhibition

The unique arrangement of functional groups in 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride and similar compounds may contribute to their ability to inhibit specific enzymes. This inhibitory activity could be valuable for developing therapeutic agents targeting enzyme-mediated diseases or conditions.

Research Applications

Beyond its potential medicinal applications, 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has value in various research contexts.

Synthetic Methodology Development

The compound can serve as a model substrate for developing and optimizing new synthetic methodologies, particularly those involving:

  • Selective functionalization of heterocyclic compounds

  • Transformation of acid chlorides to other functional groups

  • Modification of methyl-substituted aromatic rings

Structure-Property Relationship Studies

Studying the properties of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride and its derivatives can provide insights into structure-property relationships, including:

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